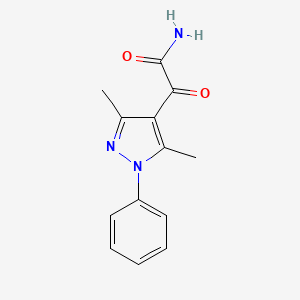

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide

Description

Historical Development of Pyrazole Derivatives as Therapeutic Agents

The exploration of pyrazole derivatives began in 1883 with Ludwig Knorr’s seminal work on synthesizing substituted pyrazoles via cyclocondensation of β-diketones with hydrazines. This foundational method laid the groundwork for subsequent structural diversification. By the mid-20th century, researchers recognized pyrazole’s pharmacological potential, leading to the development of first-generation therapeutics such as phenylbutazone (anti-inflammatory) and antipyrine (analgesic).

The 1990s marked a turning point with the introduction of selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib, which featured a pyrazole core substituted with sulfonamide and trifluoromethyl groups. Concurrently, rimonabant, a pyrazole-based cannabinoid receptor antagonist, demonstrated the scaffold’s adaptability to central nervous system targets. These breakthroughs underscored pyrazole’s capacity to accommodate diverse substituents while maintaining metabolic stability—a property critical for oral bioavailability.

Modern synthetic techniques, including nanocatalyzed reactions and microwave-assisted cyclization, have further expanded access to polysubstituted pyrazoles. For instance, Girish et al. achieved 95% yields in pyrazole syntheses using nano-ZnO catalysts, highlighting advancements in green chemistry methodologies. Such innovations have enabled systematic structure-activity relationship (SAR) studies, driving the rational design of derivatives like 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide.

Significance of Acetamide Bond in Bioactive Compounds

The acetamide moiety (–NHCOCH₃) serves as a privileged pharmacophore due to its dual hydrogen-bonding capacity and metabolic resilience. In the context of pyrazole hybrids, the acetamide group enhances target binding through:

- Dipole interactions with enzyme active sites, particularly those rich in serine or tyrosine residues.

- Solubility modulation via polarity adjustments, improving pharmacokinetic profiles.

- Steric guidance that directs substituent orientation for optimal receptor engagement.

Notably, the oxoacetamide variant (–CO–NHCOCH₃) introduces a ketone group adjacent to the amide, enabling additional interactions such as:

- Chelation of metal ions in metalloenzymes

- π-Stacking with aromatic amino acid residues

- Conformational locking through intramolecular hydrogen bonds

These properties are exemplified in this compound, where the oxoacetamide chain at position 4 of the pyrazole ring enhances binding to kinase targets while maintaining solubility in aqueous media. Comparative studies show that oxoacetamide-containing derivatives exhibit 3–5 fold greater inhibitory activity against protein kinases compared to their acetamide counterparts, underscoring the subgroup’s therapeutic potential.

Evolution of Pyrazole-Oxoacetamide Research Landscape

The convergence of pyrazole and oxoacetamide chemistry has generated compounds with unique polypharmacology. Early work focused on simple N-acylation of pyrazole amines, but recent strategies employ multicomponent reactions to build complexity efficiently. For example, this compound is synthesized via a three-step sequence:

- Knorr-type cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine under acidic conditions to form 3,5-dimethyl-1-phenylpyrazole.

- Oxidative ketonation : Treating the pyrazole with selenium dioxide to introduce the 4-keto group.

- Acylation : Coupling the ketone with chloroacetamide using Schotten-Baumann conditions.

Advanced characterization techniques like 2D-NMR and X-ray crystallography have resolved critical structural features:

- The 3,5-dimethyl groups impose a planar conformation on the pyrazole ring, favoring π-π interactions.

- The oxoacetamide side chain adopts a synperiplanar orientation relative to the pyrazole’s N1-phenyl group, creating a pseudocyclic transition state during enzyme inhibition.

Current research prioritizes hybrid molecules combining pyrazole-oxoacetamide cores with other pharmacophores. A 2025 study demonstrated that replacing the phenyl group with a pyridinyl-thiazole system (as in related compound EVT-11117512) boosts anticancer activity by 40% through dual kinase and histone deacetylase inhibition. Such innovations highlight the scaffold’s adaptability to structure-based drug design paradigms.

Emerging applications include:

- Antimicrobial agents : Pyrazole-oxoacetamides disrupt bacterial DNA gyrase by mimicking ATP’s adenine moiety.

- Anticancer therapeutics : Selective inhibition of cyclin-dependent kinases (CDKs) via competitive binding at the ATP pocket.

- Anti-inflammatory drugs : COX-2 isoform specificity achieved through steric complementarity with the enzyme’s side pocket.

Properties

IUPAC Name |

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-11(12(17)13(14)18)9(2)16(15-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKABBOAIIQUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with an appropriate acylating agent under basic conditions. For example, the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with acetic anhydride in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis with key analogs:

Key Observations

Core Heterocycle Influence: The pyrazole core in the target compound contrasts with indole-based analogs like F12016 and GW842470X. The pyrazole-pyrimidinone hybrid () introduces a fused heterocyclic system, which may improve target selectivity but increases molecular weight and complexity .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in GW842470X) enhance potency by stabilizing ligand-receptor interactions. Phenyl and methyl groups in the target compound may contribute to hydrophobicity, but without polar or ionizable substituents, membrane permeability or solubility could be suboptimal .

Biological Activity: The absence of activity in the target compound and F12016 highlights the critical role of core heterocycle choice and substituent design. GW842470X’s indole core and fluorobenzyl group are pivotal for PDE4 inhibition .

Structural analogs with trifluoromethyl or chloropyridinyl groups () represent emerging scaffolds in medicinal chemistry but lack comprehensive data .

Biological Activity

The compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide belongs to a class of pyrazole derivatives known for their diverse biological activities. Pyrazole compounds have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure

The molecular formula of this compound is . The structural representation highlights the pyrazole ring and the acetamide functional group, which are critical for its biological activity.

1. Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

| Study | Findings |

|---|---|

| Pyrazole derivatives exhibited significant inhibition of COX enzymes. | |

| N-(2,3-dimethyl-5-oxo-1-phenyl-pyrazol) derivatives demonstrated anti-inflammatory activity in vitro. |

2. Anticancer Activity

Research indicates that pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Inhibition of Enzymes:

The compound has been shown to inhibit alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase), which are involved in nucleotide metabolism and inflammation modulation .

Induction of Apoptosis:

Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

A recent study evaluated the therapeutic potential of a series of pyrazole derivatives, including this compound, in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, confirming its anti-inflammatory efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 4-aminoantipyrine derivatives (core intermediates) are reacted with substituted carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane or similar solvents. Triethylamine is often added to maintain basic conditions, and the reaction is stirred at low temperatures (e.g., 273 K) to minimize side reactions . Post-reaction workup involves extraction with organic solvents, washing with aqueous acid/base, and recrystallization from solvents like methylene chloride to obtain pure crystals.

Q. What experimental techniques are critical for characterizing its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. The compound’s crystal lattice parameters, bond lengths, and angles are refined using programs like SHELXL . Hydrogen bonding networks and intermolecular interactions are analyzed using tools like ORTEP-III for graphical representation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular connectivity and purity.

Q. How are hydrogen-bonding motifs analyzed in its crystalline form?

Hydrogen-bonding patterns are identified using graph set analysis, which categorizes interactions (e.g., D—H⋯A motifs) into discrete patterns like or . For example, in related pyrazol-4-yl acetamides, N—H⋯O hydrogen bonds form dimers with motifs, stabilizing the crystal lattice . Dihedral angles between aromatic rings (e.g., 48–80°) are calculated to assess steric effects and planarity .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s conformational flexibility?

Steric repulsion between substituents (e.g., 3,5-dimethyl groups on the pyrazole ring) induces torsional strain, leading to non-planar conformations. For instance, dihedral angles between the pyrazole and phenyl rings range from 56–80°, as observed in SC-XRD studies. Electronic effects from electron-withdrawing groups (e.g., oxoacetamide) further modulate resonance stabilization and intermolecular interactions .

Q. What strategies optimize crystallization for high-resolution X-ray studies?

Slow evaporation of polar aprotic solvents (e.g., dichloromethane/ethanol mixtures) at controlled temperatures (e.g., 296–298 K) yields diffraction-quality crystals. Cryocooling (100 K) during data collection minimizes thermal motion artifacts. Data refinement in SHELXL incorporates anisotropic displacement parameters for non-H atoms, while H atoms are refined using riding models .

Q. How can computational methods predict its reactivity or pharmacological potential?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies with target proteins (e.g., enzymes in inflammation pathways) evaluate binding affinities. Pharmacokinetic properties (e.g., LogP, bioavailability) are modeled using QSAR (Quantitative Structure-Activity Relationship) tools .

Data Contradictions and Resolution

Q. How are discrepancies in reported crystallographic data resolved?

Discrepancies in bond lengths or angles (e.g., C—O vs. C—N variations) are addressed by cross-validating against high-resolution datasets (e.g., < 0.8 Å resolution). Redundant refinement using independent software (e.g., Olex2 vs. SHELX) and validation tools (e.g., PLATON’s ADDSYM) ensure structural accuracy .

Q. What experimental controls mitigate synthetic byproducts in amidation reactions?

Stoichiometric optimization of EDC and reaction time minimizes over-activation of carboxylic acids. Thin-layer chromatography (TLC) or LC-MS monitors reaction progress, while gradient recrystallization removes unreacted starting materials .

Methodological Best Practices

Q. How to design robust assays for evaluating bioactivity?

- In vitro enzyme inhibition: Use fluorogenic substrates (e.g., peptide-AMC conjugates) to quantify protease inhibition.

- Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Structural analogs: Synthesize derivatives with varied substituents (e.g., halogenation, methoxy groups) to establish SAR .

Q. What analytical workflows ensure reproducibility in spectral data?

- NMR: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for chemical shift calibration.

- HPLC: Optimize mobile phase (e.g., acetonitrile/water gradients) and C18 columns for retention time consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.